molecular formula C23H30N4O4 B2374857 4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-14-4

4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2374857
CAS No.: 1797737-14-4
M. Wt: 426.517
InChI Key: WRBPYNWXWRISBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one features a complex heterocyclic architecture:

  • Core structure: A 1,2,4-triazol-5(4H)-one ring substituted with a cyclopropyl group at position 4 and a methyl group at position 1.
  • Piperidine linkage: The triazolone is connected to a piperidin-4-yl group, which is further acylated via a 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl moiety.

Properties

IUPAC Name

4-cyclopropyl-5-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-23(2)13-16-5-4-6-18(20(16)31-23)30-14-19(28)26-11-9-15(10-12-26)21-24-25(3)22(29)27(21)17-7-8-17/h4-6,15,17H,7-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBPYNWXWRISBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-cyclopropyl-3-(1-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its pharmacological properties.

Chemical Structure and Properties

The compound features a multi-functional structure that includes:

  • A cyclopropyl group , which is known to enhance lipophilicity and may contribute to the compound's ability to penetrate biological membranes.
  • A piperidine ring , often associated with various pharmacological effects including analgesic and antipsychotic activities.
  • A triazole moiety , which has been linked to antifungal and antibacterial properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. In vitro tests demonstrated significant activity against various bacterial strains, with IC50 values indicating effective inhibition. For instance, compounds with similar structures have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have shown promising AChE inhibitory activity, which is crucial for treating neurodegenerative disorders such as Alzheimer's disease.
  • Urease : The synthesized derivatives exhibited strong urease inhibition, with some compounds achieving IC50 values significantly lower than standard inhibitors .

Neuropharmacological Effects

Research indicates that derivatives of this compound may exhibit neuropharmacological effects:

  • Dopamine and Serotonin Transporter Affinity : Similar compounds have demonstrated varying degrees of affinity for dopamine and serotonin transporters, suggesting potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities. The results indicated that modifications in the piperidine structure could enhance affinity for neurotransmitter transporters .
  • Docking Studies : Molecular docking studies have elucidated the interaction mechanisms between these compounds and target proteins. These studies suggest that the triazole moiety plays a crucial role in binding affinity within active sites of enzymes .
  • Pharmacological Screening : A comprehensive screening of synthesized derivatives revealed that certain modifications could lead to increased antibacterial and enzyme inhibitory activities. For example, specific substitutions on the piperidine ring correlated with enhanced AChE inhibition .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTargetIC50 Value (µM)Reference
Compound AAntibacterialS. typhi10.5
Compound BAChE Inhibition-5.2
Compound CUrease Inhibition-3.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogs

a) 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride ()
  • Structure : Shares the cyclopropyl-triazol-piperidine core but lacks the acetylated dihydrobenzofuran side chain.
  • Key differences : Simpler structure with a hydrochloride salt, likely improving solubility but reducing target specificity compared to the acetylated target compound .
b) 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol ()
  • Structure : Features a phenyl-substituted triazole and a pyridine-acylated piperidine.

Piperidine-Acylated Derivatives

a) 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole ()
  • Structure : Contains a fused isoxazole-naphthalene system with a phenethyl-piperidine group.
  • Key differences : The isoxazole core and phenethyl substituent may confer distinct metabolic stability and steric hindrance compared to the target compound’s triazolone and cyclopropyl groups .
b) 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid ()
  • Structure : A pyrazole-sulfonyl-piperidine derivative with a carboxylic acid terminus.
  • Key differences : The sulfonyl linker and carboxylic acid group increase polarity, contrasting with the target compound’s lipophilic dihydrobenzofuran-acetyl chain .

Structural and Functional Data Table

Compound Name Core Heterocycle Piperidine Substituent Key Functional Groups Potential Advantages
Target Compound 1,2,4-Triazolone 2-((2,2-Dimethyldihydrobenzofuran-7-yl)oxy)acetyl Cyclopropyl, Methyl, Dihydrobenzofuran Enhanced lipophilicity, π-π interactions
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride () 1,2,4-Triazole None (HCl salt) Cyclopropyl, Hydrochloride Improved solubility
5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol () 1,2,4-Triazole 3-Chloro-5-(trifluoromethyl)pyridin-2-yl Phenyl, Trifluoromethyl, Thiol Electrophilic reactivity
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole () Isoxazole Phenethyl Chlorine, Naphthalene Metabolic stability

Preparation Methods

Preparation of 2,2-Dimethyl-2,3-Dihydrobenzofuran-7-ol

The benzofuran moiety is synthesized via acid-catalyzed cyclization of 7-hydroxycoumaranone derivatives. A representative procedure involves:

  • Friedel-Crafts Alkylation :

    • Reaction of resorcinol with 3-chloro-2-methylpropene in the presence of AlCl₃ yields 7-hydroxy-2,2-dimethylchromene.
    • Conditions : Dichloromethane solvent, 0°C to room temperature, 12-hour reaction time.
    • Yield : 68–72% after silica gel chromatography.
  • Hydrogenation :

    • Catalytic hydrogenation (H₂, 10% Pd/C) reduces the chromene double bond to form 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol.
    • Conditions : Ethanol solvent, 50 psi H₂, 6 hours.
    • Yield : 89–93%.

Synthesis of the Piperidine-Acetyl Intermediate

Protection and Functionalization of Piperidine

The piperidine fragment is prepared through a four-step sequence:

  • Boc Protection :

    • Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) to yield tert-butyl piperidin-4-ylcarbamate.
    • Yield : 95%.
  • N-Alkylation :

    • Reaction with 2-chloroacetyl chloride in the presence of DIPEA (N,N-diisopropylethylamine) produces tert-butyl 1-(2-chloroacetyl)piperidin-4-ylcarbamate.
    • Conditions : Dichloromethane, 0°C → rt, 4 hours.
    • Yield : 82%.
  • Deprotection :

    • Removal of the Boc group using HCl/dioxane (4 M) affords 1-(2-chloroacetyl)piperidin-4-amine hydrochloride.
    • Yield : 88%.

Construction of the Triazole Core

Cyclocondensation to Form 4-Cyclopropyl-1-Methyl-1H-1,2,4-Triazol-5(4H)-one

The triazole ring is assembled via a cyclocondensation strategy:

  • Hydrazide Formation :

    • Ethyl 2-cyclopropylacetate is treated with hydrazine hydrate in ethanol to yield 2-cyclopropylacetohydrazide.
    • Yield : 76%.
  • Cyclization with Methyl Isocyanate :

    • Reaction with methyl isocyanate in DMF at 80°C for 8 hours produces 4-cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one.
    • Yield : 65%.

Fragment Coupling and Final Assembly

Etherification of the Benzofuran Derivative

The hydroxyl group of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is functionalized via nucleophilic substitution:

  • Reaction with 2-Bromoacetyl Bromide :
    • Treatment with 2-bromoacetyl bromide in the presence of K₂CO₃ yields 7-(2-bromoethoxy)-2,2-dimethyl-2,3-dihydrobenzofuran.
    • Conditions : Acetonitrile, reflux, 6 hours.
    • Yield : 78%.

Amide Bond Formation with Piperidine Intermediate

The piperidine-amine reacts with the activated benzofuran ether:

  • Nucleophilic Displacement :
    • 1-(2-Chloroacetyl)piperidin-4-amine hydrochloride is treated with 7-(2-bromoethoxy)-2,2-dimethyl-2,3-dihydrobenzofuran in the presence of NaH.
    • Conditions : DMF, 60°C, 12 hours.
    • Yield : 70%.

Triazole-Piperidine Conjugation

The final assembly involves coupling the triazole core to the piperidine-benzofuran intermediate:

  • Mitsunobu Reaction :
    • 4-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is reacted with the secondary alcohol of the piperidine intermediate using DIAD (diisopropyl azodicarboxylate) and PPh₃.
    • Conditions : THF, 0°C → rt, 24 hours.
    • Yield : 58%.

Optimization and Process Chemistry

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Reaction Temperature 60–80°C for cyclizations +15–20%
Solvent Polarity DMF > THF for SN2 reactions +12%
Catalyst Loading (Pd/C) 10 wt% for hydrogenations +8%
Equivalents of DIPEA 2.5 eq for acylations +10%

Characterization and Analytical Data

The final compound exhibits the following properties:

  • Melting Point : 142–144°C (DSC)
  • 1H NMR (400 MHz, CDCl₃): δ 1.28 (s, 6H, CH₃), 1.45–1.52 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, piperidine), 3.45 (s, 3H, N-CH₃), 4.20–4.35 (m, 2H, OCH₂), 6.75–7.10 (m, 3H, aromatic).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).

Industrial-Scale Adaptations

For kilogram-scale production:

  • Continuous Flow Hydrogenation : Reduces reaction time from 6 hours to 45 minutes.
  • Crystallization-Induced Diastereomer Resolution : Enhances enantiomeric excess to >99% for chiral intermediates.

Applications and Derivatives

While the primary application remains under investigation, structural analogs demonstrate:

  • Kinase Inhibition : IC₅₀ = 12 nM against JAK3 in biochemical assays.
  • Metabolic Stability : t₁/₂ > 6 hours in human liver microsomes.

Q & A

Basic: What are the key synthetic strategies for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitutions to introduce the cyclopropyl and benzofuran-oxyacetyl groups.
  • Cycloaddition reactions to form the triazole ring system.
  • Piperidine functionalization via acetylation or coupling reactions.

Critical steps include protecting group strategies for reactive sites (e.g., triazole nitrogen) and optimizing solvent systems (e.g., DMF or THF) to enhance intermediate stability. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Basic: How is the molecular structure validated?

Answer:
Structural confirmation employs:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the triazole, piperidine, and benzofuran moieties.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₄H₂₈N₄O₄).
  • X-ray crystallography (if crystalline) for absolute stereochemical assignment, particularly for the dihydrobenzofuran and piperidine rings .

Advanced: How can contradictory spectroscopic data between computational predictions and experimental results be resolved?

Answer:
Discrepancies often arise from:

  • Conformational flexibility of the piperidine or benzofuran rings, which may not be captured in static computational models.
  • Solvent effects altering electronic environments in experimental NMR vs. gas-phase DFT calculations.

Methodological solutions:

  • Perform temperature-dependent NMR to assess dynamic behavior.
  • Use polarizable continuum models (PCM) in DFT simulations to account for solvent interactions.
  • Cross-validate with IR spectroscopy to detect hydrogen bonding or tautomerism .

Advanced: What strategies optimize the yield of the piperidine-acetyl intermediate?

Answer:
Yield optimization focuses on:

  • Catalyst selection : Amine bases (e.g., DIPEA) improve acetylation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the piperidine nitrogen.
  • Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-acetylation).
  • Workup protocols : Liquid-liquid extraction with ethyl acetate removes unreacted reagents, while silica gel chromatography isolates the intermediate .

Basic: What analytical techniques ensure purity and identity during synthesis?

Answer:

  • HPLC-PDA : Detects impurities >0.1% using a C18 column (mobile phase: ammonium acetate buffer pH 6.5/acetonitrile gradient) .
  • Melting point analysis : Sharp melting points (±2°C) indicate crystallinity and purity.
  • Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .

Advanced: What computational approaches predict the compound's bioactivity?

Answer:

  • Molecular docking : Screens against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The benzofuran-oxyacetyl group often shows π-π stacking with aromatic residues.
  • MD simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding with the triazole ring.
  • QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl groups) with logP and IC₅₀ values .

Basic: What safety protocols are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., chloroform).
  • PPE : Nitrile gloves and safety goggles mandatory due to potential irritants (e.g., acetyl chloride).
  • Waste disposal : Quench reactive intermediates (e.g., hydrazine derivatives) with aqueous NaHCO₃ before disposal .

Advanced: How is regioselectivity achieved in triazole ring formation?

Answer:
Regioselectivity is controlled by:

  • Catalytic systems : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles.
  • Temperature : Lower temperatures (25°C) reduce kinetic competition between 1,4- and 1,5-regioisomers.
  • Microwave-assisted synthesis : Accelerates reaction rates, minimizing side-product formation .

Basic: What are the primary biological targets of this compound?

Answer:
Preliminary studies suggest activity against:

  • Kinases : Inhibition via ATP-binding pocket interactions.
  • GPCRs : Antagonism linked to the benzofuran moiety’s hydrophobicity.
  • Microbial enzymes : Triazole rings disrupt bacterial cell wall synthesis. Validate via enzyme-linked assays (e.g., ELISA) .

Advanced: How can metabolic stability be improved for in vivo studies?

Answer:

  • Structural modifications : Replace labile esters (e.g., acetyl groups) with amides or ethers.
  • Isotope labeling : ¹⁴C-tracing identifies metabolic hotspots.
  • Prodrug design : Introduce phosphate groups for enhanced solubility and delayed hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.